Sodium selenite

Animal Nutrition Bioavailability Poultry Science

Sodium selenite (Na₂SeO₃; CAS 10102-18-8) is an inorganic selenium (Se) compound in the +4 oxidation state. It is a water-soluble, redox-active selenocompound widely utilized as a nutritional selenium supplement in animal feeds, as a reference standard in selenium bioavailability and toxicity studies, and as a pro-oxidative agent in cancer research.

Molecular Formula Na2SeO3
NaSeO3
Na2O3Se
Molecular Weight 172.95 g/mol
CAS No. 10102-18-8
Cat. No. B155147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium selenite
CAS10102-18-8
SynonymsBiselenite, Sodium
Disodium Selenite
Monosodium Selenite
Pentahydrate, Sodium Selenite
Selenite pentahydrate, Sodium
Selenite, Disodium
Selenite, Monosodium
Selenite, Sodium
Selenous Acid Disodium Salt
Selenous Acid, Disodium Salt
Sodium Biselenite
Sodium Selenite
Sodium Selenite pentahydrate
Molecular FormulaNa2SeO3
NaSeO3
Na2O3Se
Molecular Weight172.95 g/mol
Structural Identifiers
SMILES[O-][Se](=O)[O-].[Na+].[Na+]
InChIInChI=1S/2Na.H2O3Se/c;;1-4(2)3/h;;(H2,1,2,3)/q2*+1;/p-2
InChIKeyBVTBRVFYZUCAKH-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitygreater than or equal to 100 mg/mL at 70.7° F (NTP, 1992)
Insoluble in alcohol
89.8 g/100 g water
Solubility in water, g/100ml at 20 °C: 85

Sodium Selenite (CAS 10102-18-8): Inorganic Selenium for Research & Industrial Procurement


Sodium selenite (Na₂SeO₃; CAS 10102-18-8) is an inorganic selenium (Se) compound in the +4 oxidation state [1]. It is a water-soluble, redox-active selenocompound widely utilized as a nutritional selenium supplement in animal feeds, as a reference standard in selenium bioavailability and toxicity studies, and as a pro-oxidative agent in cancer research [2][3]. Its high bioavailability, rapid cellular uptake, and potent bioactivity differentiate it from organic Se forms like selenomethionine and other Se species [4].

Why Sodium Selenite Cannot Be Simply Replaced by Other Selenium Compounds in Scientific Applications


Selenium compounds are not functionally interchangeable due to fundamental differences in their chemical oxidation states, metabolic pathways, and cellular targets [1]. Sodium selenite (Se⁴⁺) is a direct pro-oxidant, generating reactive oxygen species and oxidizing cellular thiols, whereas selenomethionine and Se-methylselenocysteine are not oxidizing agents and require enzymatic conversion to active metabolites [2]. This mechanistic divergence results in compound-specific potencies in cytotoxicity, selenoprotein induction, and tissue distribution [3][4]. Therefore, substituting sodium selenite with an organic selenium source without empirical validation risks altering experimental outcomes, misinterpreting toxicological data, or compromising the efficacy of nutritional supplementation protocols [5].

Sodium Selenite Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


Sodium Selenite vs. Selenomethionine: Comparative Bioavailability and Tissue Deposition in Broilers

Sodium selenite (SS) serves as the reference inorganic Se source against which organic forms are benchmarked. In a 21-day broiler study, the relative bioavailability (RBV) of selenomethionine (SM) and selenium yeast (SY) was calculated using SS as the 100% baseline. Based on plasma and tissue Se concentrations and glutathione peroxidase (GPX) activities, the RBV of SY, SM, and hydroxyl-selenomethionine (SO) ranged from 78 to 367%, 67.8 to 471%, and 57 to 372%, respectively, while nano-Se was 45 to 92% [1]. This demonstrates that while organic sources generally exhibit higher bioavailability for tissue deposition, SS provides a consistent, well-characterized baseline that is essential for comparative nutritional studies [2].

Animal Nutrition Bioavailability Poultry Science Feed Additives

Sodium Selenite vs. Selenomethionine and Methylselenocysteine: Differential Cytotoxicity in Lung and Colon Cancer Cells

Sodium selenite (SSe) exhibits rapid and potent cytotoxicity compared to organic Se forms. In human lung cancer A-549 cells exposed to 0.5, 1.5, and 3 mM concentrations, SSe reduced cell growth by 10%, 50%, and 60% after 24 hours, with nuclear fragmentation evident at 48 hours. In contrast, selenomethionine (SeMet) did not affect cell proliferation under identical conditions, and cells remained phenotypically similar to controls [1]. In colon cancer cell lines (HT-29, SW480, SW620), sodium selenite demonstrated a concentration-dependent antiproliferative effect with a more pronounced response than SeMet and Se-methylselenocysteine (SeMCys) across multiple cytotoxicity assays [2].

Cancer Research Cytotoxicity Oncology Selenium Compounds

Sodium Selenite vs. Sodium Selenate: Acute Aquatic Toxicity and Hazard Classification

Selenium speciation critically determines environmental toxicity. In a 96-hour acute toxicity study using tilapia fingerlings (Oreochromis niloticus), sodium selenite (Se⁴⁺) exhibited an LC₅₀ of 4.42 mg Se⁴⁺/L, while sodium selenate (Se⁶⁺) had an LC₅₀ of 14.67 mg Se⁶⁺/L [1]. Based on these data, sodium selenite is classified as "highly toxic," whereas sodium selenate is classified as only "moderately toxic" to tilapia fingerlings [2]. This represents an approximately 3.3-fold higher toxicity for the selenite form.

Environmental Toxicology Aquatic Toxicology Ecotoxicology Selenium Speciation

Sodium Selenite vs. Selenomethionine and Selenate: Selenoprotein P (SEPP) Induction in Hepatocytes

Selenoprotein P (SEPP) is the central selenium transport protein in blood, and its induction in hepatocytes is a key measure of a selenocompound's nutritional bioactivity. In murine and human hepatocyte cell lines incubated with 100 nM of various selenocompounds for 72 hours, sodium selenite increased SEPP concentrations in the culture medium up to 6.5-fold over control. In comparison, sodium selenate, L- or DL-selenomethionine, and methylseleninic acid increased SEPP by only 2.5-fold under identical conditions [1]. Ebselen did not increase selenoprotein production at all, confirming its classification as a stable, non-bioavailable selenocompound [2].

Nutritional Biochemistry Selenoprotein Synthesis Hepatocyte Culture Bioactivity Screening

Sodium Selenite vs. Selenomethionine: Tissue-Specific Glutathione Peroxidase Activity in Broilers

While selenomethionine (Se-Met) generally produces higher tissue selenium deposition, sodium selenite (SS) demonstrates superior efficacy in stimulating glutathione peroxidase (GPx) activity in specific organs. In a 42-day broiler study, dietary SS supplementation increased GPx activities in the pancreas and breast muscle to a larger extent (P < 0.05) than did Se-Met, despite Se-Met producing higher overall Se concentrations in serum and tissues [1]. This tissue-specific differential effect highlights the distinct metabolic handling of inorganic vs. organic selenium sources [2].

Antioxidant Enzymes Poultry Nutrition Glutathione Peroxidase Selenium Supplementation

Sodium Selenite vs. Selenate, Nano-Se, and Organic Se: Comparative Subacute Toxicity Ranking in Mice

In a 14-day subacute toxicity study in mice, the relative toxicity of various selenium species was established. Sodium selenite exhibited a lowest toxic dose of 0.5 ppm Se, equivalent to approximately 4 µg/kg body weight/day [1]. The study determined the following toxicity ranking: selenate > selenite > nanoSe > Sel-Plex > LactoMicroSe [2]. Notably, sodium selenite was less toxic than sodium selenate (which caused measurable weight loss at 5 ppm) but more toxic than nano-selenium and organic yeast-derived Se forms. This intermediate toxicity profile is critical for dose selection in both nutritional supplementation and experimental models.

Toxicology Safety Assessment Selenium Supplement Safety In Vivo Toxicity

Sodium Selenite: Evidence-Based Research and Industrial Application Scenarios


Reference Standard for Selenium Bioavailability Studies in Animal Nutrition

Sodium selenite is the established reference standard (RBV = 100%) for benchmarking the relative bioavailability of novel selenium sources in animal feed trials [1]. As demonstrated in broiler studies, it provides a consistent, well-characterized baseline against which organic Se forms (selenomethionine, Se-yeast) and nano-selenium are quantitatively compared using slope-ratio assays based on tissue Se deposition and GPx activity [2]. Researchers developing new selenium feed additives should procure sodium selenite as the mandatory inorganic control to generate valid, comparable RBV data.

Positive Control for In Vitro Selenoprotein Induction and Cytotoxicity Assays

Sodium selenite's potent bioactivity (6.5-fold SEPP induction in hepatocytes [1]) and rapid cytotoxicity (60% growth reduction in A-549 lung cancer cells at 3 mM within 24 h [2]) make it an essential positive control for in vitro studies. It serves as a benchmark for selenoprotein biosynthesis assays and as a reference pro-oxidant agent in cancer cell cytotoxicity screens. Laboratories investigating the effects of novel organoselenium compounds or comparing the nutritional efficacy of different selenium forms should include sodium selenite as a validated reference to calibrate assay sensitivity and interpret compound-specific effects.

Environmental Toxicology Benchmark for Selenium Speciation Studies

Due to its distinct oxidation state (+4) and 3.3-fold higher aquatic toxicity compared to selenate (LC₅₀ 4.42 vs. 14.67 mg Se/L in tilapia [1]), sodium selenite is the critical reference toxicant for selenium speciation studies in environmental toxicology. It enables researchers to calibrate toxicity assays, establish dose-response relationships for risk assessment, and differentiate the environmental hazards of selenite vs. selenate contamination [2]. Procurement of high-purity sodium selenite is essential for generating reproducible ecotoxicological data and for validating analytical methods for selenium speciation in environmental samples.

Animal Feed Additive for Targeted Antioxidant Enzyme Induction

In poultry production, sodium selenite is specifically utilized for its ability to stimulate glutathione peroxidase (GPx) activity in pancreas and breast muscle to a greater extent than selenomethionine (P < 0.05), despite lower overall tissue Se deposition [1]. This tissue-specific efficacy makes sodium selenite the preferred selenium source for applications prioritizing rapid antioxidant enzyme induction over maximum tissue selenium accumulation. Nutritionists and feed formulators should select sodium selenite when the primary objective is enhancing organ-specific GPx activity to mitigate oxidative stress in production animals.

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